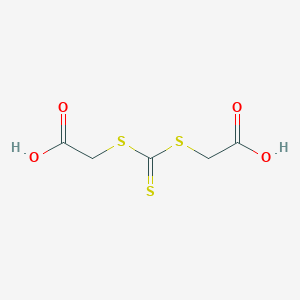

Bis(carboxymethyl) trithiocarbonate

Description

The exact mass of the compound Bis(carboxymethyl)trithiocarbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQECANUIPBFPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=S)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212652 | |

| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-83-6 | |

| Record name | 2,2′-[Carbonothioylbis(thio)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(carboxymethyl) trithiocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dithia-4-thioxo-1,7-heptanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(carboxymethyl) trithiocarbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP58NS9R6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis(carboxymethyl) trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Bis(carboxymethyl) trithiocarbonate (B1256668), also known as trithiocarbodiglycolic acid, is a symmetrical trithiocarbonate compound widely utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its bifunctional nature, owing to the two carboxylic acid groups, makes it a valuable tool for the synthesis of well-defined polymers with terminal carboxyl functionalities. These polymers are of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology, where the carboxylic acid groups can be used for bioconjugation or to impart pH-responsiveness. This guide provides a comprehensive overview of the synthesis and purification of this important RAFT agent.

Synthesis of Bis(carboxymethyl) trithiocarbonate

The synthesis of this compound is a well-established procedure that can be performed in a standard laboratory setting. The most common method involves the reaction of potassium thiocarbonate with potassium chloroacetate (B1199739).

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

Potassium hydroxide (B78521) (KOH)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Carbon disulfide (CS₂)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Three-necked, round-bottomed flask

-

Magnetic stirrer

-

Gas inlet tube

-

Dropping funnel

-

Ice bath

-

Standard filtration apparatus

-

Vacuum desiccator with calcium chloride

Procedure:

Part A: Preparation of Potassium Thiocarbonate Solution

-

In a 300-mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 63 g (0.96 mole) of potassium hydroxide in 100 mL of water.

-

Cool the solution in an ice bath and bubble hydrogen sulfide gas through the stirred solution until the weight gain is 33–34 g. This process takes approximately 2-3 hours and results in the formation of a potassium sulfide solution.

-

Transfer the resulting solution to a larger (e.g., 3-L) flask.

-

Add 76 g (1.0 mole) of carbon disulfide to the potassium sulfide solution.

-

Stir the mixture vigorously. The carbon disulfide layer should disappear within about 45 minutes.

-

Cool the dark-red solution in an ice bath. A slow stream of nitrogen should be passed over the reaction mixture to avoid contact with atmospheric oxygen.

Part B: Reaction with Potassium Chloroacetate

-

In a separate beaker, neutralize a solution of 189 g (2.0 moles) of chloroacetic acid in 300 mL of water with a solution of approximately 135 g (2.1 moles) of potassium hydroxide in 300 mL of water. Use litmus (B1172312) paper to confirm neutralization.

-

Place the resulting potassium chloroacetate solution in a dropping funnel.

-

Add the potassium chloroacetate solution dropwise to the stirred potassium thiocarbonate solution from Part A, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

Part C: Isolation and Purification

-

Add 200 mL of concentrated hydrochloric acid to the reaction mixture while maintaining the temperature below 20 °C by cooling in an ice bath.

-

Stir the mixture for an additional 30 minutes at room temperature. A yellow precipitate will form.

-

Filter the yellow precipitate and wash it twice with 150-mL portions of ice water.

-

Dry the crude material under reduced pressure in a vacuum desiccator over calcium chloride to a constant weight (this may take up to 2 days).

-

For further purification, the crude product can be recrystallized from water.

| Parameter | Value | Reference |

| Crude Yield | 71–77% | [1] |

| Recrystallized Yield | 66–73% | [1] |

| Melting Point (Crude) | 166–172 °C | [1] |

| Melting Point (Recrystallized) | 174–176 °C | [1] |

| Purity (Commercial) | ≥98% | [2][3] |

Visualizing the Workflow

The synthesis and purification process can be visualized as a multi-step workflow.

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Formation

The synthesis proceeds through a nucleophilic substitution reaction. The thiocarbonate dianion, formed from potassium sulfide and carbon disulfide, acts as a nucleophile and displaces the chloride ions from two molecules of potassium chloroacetate. Subsequent acidification protonates the carboxylate groups to yield the final product.

Caption: Simplified reaction mechanism for the synthesis of this compound.

Applications in Drug Development and Research

This compound is primarily used as a RAFT agent for the synthesis of polymers with controlled molecular weights and narrow polydispersities. The terminal carboxylic acid groups are particularly useful for:

-

Bioconjugation: The carboxylic acid moieties can be activated to form amide bonds with amine groups on proteins, peptides, or small molecule drugs, creating polymer-drug conjugates. This is a key strategy for improving the pharmacokinetic profiles of therapeutic agents.

-

pH-Responsive Drug Delivery: The carboxyl groups provide pH-sensitivity to the resulting polymers. In acidic environments, such as those found in tumor tissues or endosomes, the carboxyl groups are protonated, which can trigger a change in polymer conformation or solubility, leading to the release of an encapsulated drug.

-

Surface Functionalization: Polymers synthesized with this RAFT agent can be used to modify the surfaces of nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.

While the molecule itself is not known to be involved in specific biological signaling pathways, its utility in creating advanced polymeric materials for drug delivery and biomedical applications is well-established. The polymers synthesized using this RAFT agent can be designed to interact with biological systems in a controlled manner.

Conclusion

The synthesis and purification of this compound is a straightforward and well-documented process that yields a versatile RAFT agent. Its dicarboxylic acid functionality provides a powerful handle for the creation of advanced polymer architectures with significant potential in drug development and biomedical research. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists working in these fields.

References

An In-depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(carboxymethyl) trithiocarbonate (B1256668), also known as di(carboxymethyl) trithiocarbonate or trithiocarbodiglycolic acid, is a symmetrical dicarboxylic acid-functionalized trithiocarbonate. It is a key reagent in polymer chemistry, primarily utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its structure, featuring two carboxylic acid groups, imparts unique solubility characteristics and allows for the synthesis of well-defined polymers with terminal carboxylic acid functionalities, which are highly valuable for subsequent bioconjugation and other modifications in drug delivery and materials science. This guide provides a comprehensive overview of the chemical and physical properties of bis(carboxymethyl) trithiocarbonate, detailed experimental protocols for its use, and an exploration of its primary applications.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to yellow-green powder or crystal. It possesses a characteristic stench.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆O₄S₃ | [1] |

| Molecular Weight | 226.29 g/mol | [1] |

| CAS Number | 6326-83-6 | [1] |

| Appearance | Light yellow to Yellow to Green powder to crystal | |

| Melting Point | 172-175 °C (lit.) | |

| Odor | Stench |

Table 2: Identification and Spectral Data

| Identifier/Spectrum | Value/Information | Reference(s) |

| Linear Formula | (HO₂CCH₂S)₂CS | [1] |

| Synonyms | Di(carboxymethyl) trithiocarbonate, Trithiocarbodiglycolic acid | |

| UV-Vis Absorption | The trithiocarbonate group exhibits a characteristic UV-Vis absorption peak around 309 nm. | [2] |

Experimental Protocols

Synthesis of this compound

Application in RAFT Polymerization of N-Vinylpyrrolidone

This compound is a highly effective chain transfer agent for the controlled polymerization of various monomers. The following is a detailed protocol for its use in the RAFT polymerization of N-vinylpyrrolidone (NVP).[3]

Materials:

-

This compound

-

N-vinylpyrrolidone (NVP)

-

4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Round-bottom flask (25 mL) with a magnetic stirring bar

-

Nitrogen source

-

Standard vacuum line and Schlenk techniques

Procedure:

-

Preparation of Reagents:

-

To remove stabilizers, pass 1,4-dioxane and N-vinylpyrrolidone through a basic alumina (B75360) plug in a Pasteur pipette. Store the purified reagents at 4 °C before use.[3]

-

-

Reaction Setup:

-

In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve this compound (470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (168 μL, 2 mmol, 1 equivalent) in 1,4-dioxane (2.2 mL).[3]

-

-

Degassing:

-

Stir the solution for a few minutes at room temperature.

-

Degas the solution under a nitrogen atmosphere for 20 minutes to remove dissolved oxygen.[3]

-

-

Polymerization:

Signaling Pathways and Experimental Workflows

Mechanism of RAFT Polymerization

This compound facilitates controlled polymerization through the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key steps of the RAFT mechanism are initiation, chain propagation, reversible chain transfer, and termination. The trithiocarbonate moiety of the CTA plays a crucial role in mediating the exchange between active (propagating) and dormant polymer chains.

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

The following diagram illustrates the typical workflow for performing a RAFT polymerization experiment using this compound.

Caption: Experimental workflow for RAFT polymerization.

Stability and Decomposition

Trithiocarbonates are generally more stable than other RAFT agents like xanthates, showing less susceptibility to hydrolysis and oxidation.[3] However, the trithiocarbonate group can undergo decomposition under certain conditions. For instance, it has been observed that the UV-Vis absorption peak at 309 nm, which is characteristic of the trithiocarbonate group, decreases at pH values above 11, suggesting decomposition under basic conditions.[2]

Conclusion

This compound is a versatile and valuable tool for polymer chemists, particularly in the synthesis of well-defined, functional polymers for biomedical and materials science applications. Its dicarboxylic acid functionality provides a convenient handle for post-polymerization modification, while its efficacy as a RAFT agent allows for precise control over polymer architecture. Understanding its chemical properties, stability, and the protocols for its use is essential for its successful application in the laboratory. Further research into a standardized, high-yield synthesis protocol would be beneficial to the wider scientific community.

References

Mechanism of Action of Bis(carboxymethyl) Trithiocarbonate in RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of bis(carboxymethyl) trithiocarbonate (B1256668) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering RAFT polymerization for the synthesis of well-defined polymers with controlled architectures.

Introduction to RAFT Polymerization and the Role of Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that offers exceptional control over polymer molecular weight, dispersity (Đ), and architecture.[][2] At the core of this technique is the use of a RAFT agent, or chain transfer agent (CTA), which mediates the polymerization process. Trithiocarbonates, characterized by a Z-C(=S)S-R structure, are a highly versatile class of RAFT agents.[3]

Bis(carboxymethyl) trithiocarbonate, with the chemical formula (HOOCCH₂S)₂CS, is a symmetrical trithiocarbonate. Its symmetrical nature makes it particularly useful for the synthesis of telechelic polymers, where both chain ends are functionalized.[4] The carboxylic acid functionalities also impart hydrophilicity to the RAFT agent and the resulting polymers, making it suitable for biological and drug delivery applications.

The Core Mechanism of RAFT Polymerization

The RAFT mechanism is a free radical polymerization process that involves a series of reversible addition-fragmentation steps. The key stages of the process are initiation, propagation, chain transfer (the RAFT process), and termination.[][2]

Initiation: The polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), which decomposes upon heating or UV irradiation to generate initial radicals (I•).[] These radicals then react with a monomer unit (M) to form a propagating radical (Pₙ•).

Propagation: The propagating radical adds to monomer units, causing the polymer chain to grow.

The RAFT Process (Chain Transfer): This is the crucial stage that imparts control over the polymerization. It consists of a pre-equilibrium and a main equilibrium phase.

-

Pre-equilibrium: A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (in this case, this compound), forming an intermediate radical adduct. This adduct can then fragment, releasing either the initial propagating radical or the R group of the RAFT agent as a new radical (R•). In the case of this compound, the R group is a carboxymethyl radical (•CH₂COOH).

-

Re-initiation: The expelled radical (R•) then initiates the polymerization of new monomer units, forming a new propagating chain (Pₘ•).

-

Main Equilibrium: A rapid equilibrium is established where the propagating chains (Pₙ• and Pₘ•) are reversibly transferred between the active (radical) and dormant (trithiocarbonate-capped) states. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Termination: As in conventional radical polymerization, termination occurs through the irreversible combination or disproportionation of two radicals. While termination is not eliminated in RAFT, its effect on the overall control of the polymerization is minimized due to the low concentration of active radicals at any given time.

Below is a diagram illustrating the general mechanism of RAFT polymerization mediated by a symmetrical trithiocarbonate like this compound.

Caption: General mechanism of RAFT polymerization.

Quantitative Data and Performance

The effectiveness of a RAFT agent is determined by several factors, including the chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value generally indicates better control over the polymerization. The choice of monomer, initiator, solvent, and temperature all play a crucial role in the outcome of the polymerization.

While specific Ctr values for this compound with a wide range of monomers are not extensively reported in a single source, the following tables summarize representative data for trithiocarbonate-mediated RAFT polymerizations to provide an indication of its performance.

Table 1: Representative Conditions for RAFT Polymerization using Trithiocarbonates

| Monomer | RAFT Agent | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Ref. |

| N-Vinylpyrrolidone | This compound | ACVA | 20:1:0.33 | 1,4-Dioxane | 80 | 3 | [4] |

| Methyl Methacrylate | S,S'-Bis(methyl-2-isobutyrate) trithiocarbonate | AIBN | 100:1:0.2 | Toluene | 70 | 6 | [3] |

| Styrene | Dibenzyl trithiocarbonate | AIBN | 200:1:0.1 | Bulk | 110 | 16 | [3] |

| Acrylic Acid | S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | ACVA | 200:1:0.2 | Water | 80 | 0.67 | |

| Acrylamide (B121943) | Dodecyl trithiodimethyl propionic acid | AIBN | 200:1:0.1 | DMSO | 70 | 2 |

Table 2: Molecular Weight and Dispersity Control with Trithiocarbonate RAFT Agents

| Monomer | RAFT Agent | Mₙ ( g/mol , exp) | Mₙ ( g/mol , theo) | Đ (Mw/Mₙ) | Conversion (%) | Ref. |

| N-Vinylpyrrolidone | This compound | 550 - 5800 | - | 1.01 - 1.48 | - | [4] |

| Methyl Methacrylate | S,S'-Bis(methyl-2-isobutyrate) trithiocarbonate | 9,800 | 10,000 | 1.17 | 85 | [3] |

| Styrene | Dibenzyl trithiocarbonate | 21,000 | 20,000 | 1.10 | 90 | [3] |

| Acrylic Acid | S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | 25,000 | 22,000 | 1.25 | 95 | |

| Acrylamide | Dodecyl trithiodimethyl propionic acid | 15,000 | 14,500 | 1.15 | 98 |

Note: Data for acrylic acid and acrylamide are representative values based on typical trithiocarbonate performance, as specific data for this compound was not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of symmetrical trithiocarbonates involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For this compound, a plausible synthesis route is as follows:

-

Formation of the trithiocarbonate salt: Thioglycolic acid is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) in an aqueous medium.

-

Alkylation: The resulting dithiocarboxylate salt is then reacted with a suitable alkylating agent containing a carboxylic acid group, such as chloroacetic acid, to yield the final product.

Caption: Plausible synthesis workflow for this compound.

General Protocol for RAFT Polymerization

The following is a general protocol for RAFT polymerization using this compound, based on the procedure for the synthesis of poly(N-vinylpyrrolidone).[4]

Materials:

-

Monomer (e.g., N-vinylpyrrolidone)

-

This compound (RAFT agent)

-

Radical initiator (e.g., ACVA)

-

Solvent (e.g., 1,4-dioxane)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon source for degassing

-

Oil bath or other heating apparatus

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask, dissolve the monomer, this compound, and initiator in the chosen solvent. The molar ratios of these components will determine the target molecular weight and polymerization rate.

-

Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for an extended period (e.g., 20-30 minutes).

-

Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature to initiate the polymerization. The reaction time will depend on the monomer, initiator, and target conversion.

-

Termination and Isolation: The polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation in a non-solvent, followed by filtration and drying.

Caption: A typical experimental workflow for RAFT polymerization.

Conclusion

This compound is a valuable RAFT agent for the synthesis of well-defined, functional polymers. Its symmetrical structure allows for the creation of telechelic polymers, and its carboxylic acid groups provide hydrophilicity and sites for further modification. Understanding the core mechanism of RAFT polymerization and the key experimental parameters is essential for successfully employing this technique. This guide provides a foundational understanding, along with practical data and protocols, to aid researchers in the application of this compound for advanced polymer synthesis in fields such as drug delivery and materials science.

References

An In-Depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate as a Symmetrical RAFT Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. A key component of this process is the RAFT agent, or chain transfer agent (CTA), which governs the control over the polymerization. Among the various classes of RAFT agents, symmetrical trithiocarbonates have emerged as highly effective controllers for the polymerization of a wide range of monomers.

This technical guide focuses on a specific and highly useful symmetrical RAFT agent: Bis(carboxymethyl) trithiocarbonate (B1256668) . Its symmetrical nature allows for the synthesis of telechelic polymers, which are polymers with functional groups at both chain ends. The carboxylic acid functionalities of bis(carboxymethyl) trithiocarbonate are particularly valuable as they provide reactive handles for bioconjugation, surface attachment, and the development of advanced drug delivery systems. This guide will provide a comprehensive overview of its synthesis, properties, and application in RAFT polymerization, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in their work.

Core Concepts of RAFT Polymerization with Symmetrical Trithiocarbonates

RAFT polymerization relies on a degenerative chain transfer process mediated by the RAFT agent. The general mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains.

Diagram of the RAFT Polymerization Mechanism

Caption: General mechanism of RAFT polymerization using a symmetrical trithiocarbonate.

Properties of this compound

This RAFT agent is a yellow solid with the following key properties:

| Property | Value |

| Chemical Formula | C₅H₆O₄S₃ |

| Molecular Weight | 226.29 g/mol |

| Appearance | Yellow to light-green solid |

| Melting Point | 172-175 °C |

| CAS Number | 6326-83-6 |

Experimental Protocols

Synthesis of this compound

A detailed, reproducible synthesis of this compound is crucial for its application. While several methods exist for trithiocarbonate synthesis, a common approach involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For this compound, mercaptoacetic acid serves as the thiol precursor.

Materials:

-

Mercaptoacetic acid

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Chloroacetic acid or Bromoacetic acid

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Formation of the Trithiocarbonate Salt:

-

Dissolve potassium hydroxide (or sodium hydroxide) in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add mercaptoacetic acid to the cooled basic solution while stirring.

-

After the addition is complete, slowly add carbon disulfide dropwise to the reaction mixture. The color of the solution should turn deep yellow or orange.

-

Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

-

Alkylation:

-

In a separate flask, prepare a solution of chloroacetic acid (or bromoacetic acid) and neutralize it with a stoichiometric amount of potassium hydroxide (or sodium hydroxide) in deionized water.

-

Slowly add the neutralized haloacetic acid solution to the trithiocarbonate salt solution prepared in step 1.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Acidification and Extraction:

-

Cool the reaction mixture in an ice bath and slowly acidify it with hydrochloric acid until the pH is approximately 1-2. A yellow precipitate of this compound should form.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

-

Diagram of the Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

General Procedure for RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This protocol is adapted from a published procedure and provides a reliable method for the controlled polymerization of NVP.[1]

Materials:

-

N-Vinylpyrrolidone (NVP), inhibitor removed

-

This compound

-

4,4'-Azobis(4-cyanovaleric acid) (V-501) or another suitable initiator

-

1,4-Dioxane (B91453), anhydrous

-

Pyridine (B92270) (optional, as a base)

-

Nitrogen or Argon gas for deoxygenation

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

Procedure:

-

Preparation of the Reaction Mixture:

-

In a Schlenk flask, combine this compound, N-vinylpyrrolidone, and the initiator (e.g., V-501).

-

Add anhydrous 1,4-dioxane as the solvent. If desired, pyridine can be added to neutralize the carboxylic acid groups of the RAFT agent.

-

-

Deoxygenation:

-

Seal the flask and deoxygenate the reaction mixture by purging with nitrogen or argon for at least 20-30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed.

-

-

Polymerization:

-

Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C).

-

Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

-

-

Termination and Purification:

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane (B109758) or THF) and re-precipitate to further purify it.

-

Dry the final polymer product under vacuum to a constant weight.

-

Diagram of the RAFT Polymerization Workflow

Caption: General experimental workflow for RAFT polymerization.

Quantitative Data and Performance

The effectiveness of this compound as a RAFT agent is demonstrated by its ability to control the polymerization of various monomers, leading to polymers with predictable molecular weights and low polydispersity indices (Đ).

RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This compound has been successfully employed for the controlled polymerization of NVP, a monomer that can be challenging to polymerize in a controlled manner. The use of this symmetrical RAFT agent allows for the synthesis of well-defined, telechelic poly(N-vinylpyrrolidone) (PVP) with carboxylic acid end-groups.

| Monomer/CTA Ratio | Initiator/CTA Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |

| 20:1 | 0.33:1 | 3 | >95 | 2,500 | 1.25 |

| 50:1 | 0.2:1 | 5 | >95 | 5,800 | 1.30 |

| 100:1 | 0.1:1 | 8 | >90 | 11,000 | 1.48 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions such as temperature and solvent.

RAFT Polymerization of Acrylates and Methacrylates

This compound is also effective for the controlled polymerization of more activated monomers such as acrylates and methacrylates. The resulting polymers possess terminal carboxylic acid groups, making them suitable for further functionalization.

Representative Data for Methyl Methacrylate (MMA) Polymerization:

| Monomer/CTA Ratio | Initiator/CTA Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |

| 100:1 | 0.2:1 | 4 | >90 | 10,500 | 1.15 |

| 200:1 | 0.1:1 | 6 | >90 | 21,000 | 1.20 |

| 500:1 | 0.1:1 | 10 | >85 | 48,000 | 1.28 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Applications in Drug Development

The unique properties of polymers synthesized using this compound make them highly attractive for applications in drug development and delivery.

-

Bioconjugation: The terminal carboxylic acid groups can be readily conjugated to proteins, peptides, antibodies, and other targeting ligands to create targeted drug delivery systems.

-

Drug Conjugation: Small molecule drugs with appropriate functional groups (e.g., amines or hydroxyls) can be covalently attached to the polymer backbone or end-groups.

-

Formation of Nanoparticles: The resulting amphiphilic block copolymers can self-assemble into micelles or nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility and bioavailability.

-

Stimuli-Responsive Systems: The incorporation of stimuli-responsive monomers can lead to the development of "smart" drug delivery systems that release their payload in response to specific triggers such as pH, temperature, or enzymes.

Conclusion

This compound is a highly effective and versatile symmetrical RAFT agent that offers excellent control over the polymerization of a wide range of monomers. The presence of terminal carboxylic acid functionalities in the resulting polymers provides a convenient handle for further modification, making this RAFT agent particularly valuable for the development of advanced materials for drug delivery and other biomedical applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful tool in research and development settings.

References

An In-depth Technical Guide to Bis(carboxymethyl) trithiocarbonate for Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT), a highly efficient and versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document details its synthesis, application in controlling the polymerization of various monomers, and the underlying mechanistic principles.

Introduction to Bis(carboxymethyl) trithiocarbonate in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). The choice of the RAFT agent is crucial for the success of the polymerization, dictating the range of monomers that can be effectively controlled.

This compound (BCMT) is a symmetrical trithiocarbonate that has emerged as a valuable tool for controlling the polymerization of a wide array of monomers, particularly "more activated monomers" (MAMs) such as acrylates and methacrylates. Its symmetrical structure allows for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. The carboxylic acid functionalities of BCMT impart water solubility and provide convenient handles for post-polymerization modification, making it particularly attractive for biomedical applications, including drug delivery systems. Trithiocarbonate RAFT agents are known for their high stability and are less prone to hydrolysis and oxidation compared to other CTAs like xanthates.[1]

Synthesis of this compound

While this compound is commercially available, a general and adaptable laboratory-scale synthesis is presented below, based on established methods for preparing similar trithiocarbonates. This procedure involves the reaction of a haloacetic acid with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bromoacetic acid

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Chloroform

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve carbon disulfide, acetone, chloroform, and a catalytic amount of tetrabutylammonium bromide in mineral oil. Cool the mixture to 0°C with vigorous stirring.[2]

-

Slowly add a 50 wt% aqueous solution of sodium hydroxide to the flask over a period of 50 minutes, maintaining the temperature at 0°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C) and continue stirring for 12 hours.[2]

-

Following the reaction, add deionized water to dissolve the resulting solid. Subsequently, acidify the aqueous phase by adding hydrochloric acid and stir vigorously for another 50 minutes.[2]

-

The insoluble solid product is then collected by filtration and washed multiple times with deionized water.[2]

-

The crude product can be further purified by recrystallization from a mixture of toluene and acetone to yield a bright yellow solid.[2]

Characterization: The structure and purity of the synthesized BCMT can be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy and Fourier-transform infrared spectroscopy (FT-IR).

Mechanism of RAFT Polymerization with this compound

The RAFT process mediated by a symmetrical trithiocarbonate like BCMT involves a degenerative chain transfer mechanism, establishing an equilibrium between active (propagating) and dormant polymer chains. This allows for controlled polymer growth.

Figure 1: Mechanism of RAFT polymerization using a symmetrical trithiocarbonate.

Experimental Protocols for RAFT Polymerization using BCMT

BCMT has been successfully employed for the controlled polymerization of a variety of monomers. Below are detailed protocols for the polymerization of N-vinylpyrrolidone (a less activated monomer) and acrylic acid (a more activated monomer).

RAFT Polymerization of N-vinylpyrrolidone (NVP)

This protocol is adapted from a study on the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[1][3]

Materials:

-

N-vinylpyrrolidone (NVP), inhibitor removed

-

This compound (BCMT)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

1,4-Dioxane (B91453), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon source

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (e.g., 4.4 mL, 41.5 mmol, 20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (e.g., 192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (e.g., 168 µL, 2 mmol, 1 equivalent) in 1,4-dioxane (e.g., 2.2 mL).[1]

-

Stir the solution at room temperature for a few minutes to ensure complete dissolution.

-

Degas the solution by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

-

Immerse the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).[1]

-

To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

-

The resulting polymer can be purified by precipitation in a suitable non-solvent, such as diethyl ether, followed by drying under vacuum.

RAFT Polymerization of Acrylic Acid (AA)

This protocol outlines the synthesis of poly(acrylic acid) using BCMT in an aqueous solution.

Materials:

-

Acrylic acid (AA), inhibitor removed

-

This compound (BCMT)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Deionized water

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon source

Procedure:

-

In a reaction vessel, dissolve acrylic acid and this compound in deionized water.

-

Separately, prepare an aqueous solution of the initiator, 4,4'-azobis(4-cyanovaleric acid).

-

Heat the monomer solution to the desired reaction temperature (e.g., 70-90°C) under a nitrogen atmosphere with constant stirring.

-

Slowly add the initiator solution to the reaction vessel.

-

Maintain the reaction at the set temperature for the specified duration.

-

After the desired time, cool the reaction mixture to room temperature to stop the polymerization.

-

The resulting poly(acrylic acid) solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

Quantitative Data and Performance

The effectiveness of BCMT as a RAFT agent is demonstrated by the controlled nature of the polymerizations, characterized by a linear increase in molecular weight with monomer conversion and low polydispersity indices.

Table 1: RAFT Polymerization of N-vinylpyrrolidone (NVP) using BCMT

| Entry | [NVP]:[BCMT]:[ACVA] | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Đ) |

|---|---|---|---|---|---|

| 1 | 10:1:0.33 | 3 | 45 | 550 | 1.01 |

| 2 | 20:1:0.33 | 3 | 55 | 1100 | 1.15 |

| 3 | 30:1:0.33 | 3 | 60 | 1700 | 1.25 |

| 4 | 40:1:0.33 | 3 | 62 | 2400 | 1.35 |

| 5 | 50:1:0.33 | 3 | 65 | 3100 | 1.40 |

| 6 | 75:1:0.33 | 3 | 70 | 4300 | 1.45 |

| 7 | 100:1:0.33 | 3 | 75 | 5800 | 1.48 |

Data adapted from a study on homotelechelic PVP oligomers. Molar masses were measured by size exclusion chromatography (SEC).[1]

Table 2: RAFT Polymerization of Acrylic Acid (AA) and its Copolymers using BCMT

| Entry | Copolymer Code | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) |

|---|---|---|---|---|

| 1 | EPC4-0.5 | 8876 | 1.20 | 19.7 |

Data from a study on polycarboxylate ether superplasticizers.[4]

Experimental Workflow and Logical Relationships

The general workflow for conducting a RAFT polymerization experiment using BCMT can be visualized as follows:

Figure 2: General experimental workflow for RAFT polymerization.

Conclusion

This compound is a robust and versatile RAFT agent that offers excellent control over the polymerization of a wide range of monomers, particularly for the synthesis of well-defined, functional polymers for biomedical and other advanced applications. Its synthesis is straightforward, and its performance in RAFT polymerization is well-documented, providing researchers with a reliable tool for creating complex macromolecular architectures with high precision. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the fields of polymer chemistry and drug development.

References

Core Technical Guide: Solubility of Bis(carboxymethyl) trithiocarbonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(carboxymethyl) trithiocarbonate (B1256668) is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent crucial for the synthesis of well-defined polymers. Its efficacy in controlling polymerization is significantly influenced by its solubility in the chosen reaction medium. This technical guide provides a comprehensive overview of the solubility of bis(carboxymethyl) trithiocarbonate in various common solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in research applications.

Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility has been established through its use in various polymerization reactions and synthetic procedures. The following table summarizes the available qualitative solubility information.

| Solvent Name | Chemical Formula | Polarity | Solubility | Source |

| Water | H₂O | High | Insoluble | [1] |

| Ethanol | C₂H₅OH | High | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | [1][2][3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble | [2][3] |

| 1,4-Dioxane | C₄H₈O₂ | Moderate | Soluble | [4][5] |

| 1,2-Dimethoxyethane (DME) | CH₃OCH₂CH₂OCH₃ | Moderate | Soluble | |

| Methanol | CH₃OH | High | Moderately Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for determining the solubility of this compound in various solvents at different temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, DMSO, DMF)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed for a specified time.

-

-

Sample Analysis (using HPLC):

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as g/L or mol/L.

-

Alternative Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the container.

-

Calculate the solubility by dividing the mass of the residue by the initial volume of the supernatant.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Logical Workflow for Solubility Assessment in RAFT Polymerization

This diagram outlines the decision-making process for selecting an appropriate solvent for RAFT polymerization based on the solubility of this compound.

Caption: Logical workflow for solvent selection based on RAFT agent solubility.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(carboxymethyl) trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(carboxymethyl) trithiocarbonate (B1256668) is a key reagent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. Its utility in the development of advanced materials for drug delivery and other biomedical applications necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal properties of bis(carboxymethyl) trithiocarbonate, including its physicochemical characteristics, thermal analysis data, and proposed degradation pathways. The information presented herein is intended to assist researchers in optimizing reaction conditions, ensuring the integrity of synthesized polymers, and predicting the thermal behavior of materials incorporating this RAFT agent.

Physicochemical Properties

This compound, also known as trithiocarbodiglycolic acid, is a solid material at room temperature. Its key physicochemical properties are summarized in the table below. The melting point is a critical parameter, indicating the onset of physical change before chemical decomposition.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆O₄S₃ | [1][2] |

| Molecular Weight | 226.29 g/mol | [1][2] |

| Appearance | Light yellow to yellow-green powder/crystal | |

| Melting Point (m.p.) | 170-175 °C (lit.) | [1][2] |

| Linear Formula | (HO₂CCH₂S)₂CS | [1] |

| CAS Number | 6326-83-6 | [1][2] |

Thermal Stability Analysis

The thermal stability of this compound is a crucial factor in its application, particularly in polymerization reactions that are often conducted at elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for the pure compound is not extensively available in peer-reviewed literature, the following sections detail the expected thermal behavior based on its known properties and data from analogous compounds and polymers synthesized using this agent.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the material. For this compound, a multi-step degradation profile is anticipated due to its molecular structure.

Table 2.1: Representative TGA Data for this compound (Note: This data is illustrative and based on the general thermal lability of trithiocarbonates. Actual experimental values may vary.)

| Parameter | Representative Value | Description |

| Onset Decomposition Temp. (T_onset) | ~180 °C | The temperature at which significant mass loss begins, likely occurring after melting. |

| Peak Decomposition Temp. (T_peak1) | ~210 °C | The temperature of the maximum rate of mass loss for the initial major degradation step. |

| Mass Loss (Step 1) | ~33% | Corresponds to the initial fragmentation, possibly the loss of carbon disulfide (CS₂). |

| Peak Decomposition Temp. (T_peak2) | ~250 °C | The temperature of the maximum rate of mass loss for a subsequent degradation step. |

| Mass Loss (Step 2) | Variable | Further decomposition of the initial degradation products. |

| Final Residue at 600 °C | < 5% | The amount of residual material remaining after heating to a high temperature under an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and decomposition.

Table 2.2: Representative DSC Data for this compound (Note: This data is illustrative and based on known properties. Actual experimental values may vary.)

| Parameter | Representative Value | Description |

| Melting Endotherm (T_m) | 170-175 °C | A sharp endothermic peak corresponding to the melting of the crystalline solid.[1][2] |

| Decomposition Exotherm (T_d) | > 180 °C | An exothermic event following melting, indicating the onset of thermal decomposition. |

| Enthalpy of Fusion (ΔH_f) | Variable | The amount of energy required to melt the sample. |

| Enthalpy of Decomposition (ΔH_d) | Variable | The heat released during the exothermic decomposition process. |

Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible thermal analysis data. The following protocols are based on standard practices and methods reported for the analysis of polymers synthesized with this compound.[3]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the peak decomposition temperatures from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic (melting) or exothermic (decomposition) events.

Caption: Workflow for TGA and DSC analysis.

Thermal Degradation Pathway

The thermal degradation of this compound is believed to be initiated by the cleavage of the C-S bonds, which are the weakest bonds in the trithiocarbonate moiety.[3] This is consistent with studies on the thermolysis of polymers synthesized via RAFT, where the trithiocarbonate end-group is intentionally removed at elevated temperatures.[4]

A plausible degradation pathway involves the initial homolytic cleavage of a C-S bond, followed by a series of reactions leading to the formation of more stable, smaller molecules. The presence of carboxylic acid groups may also influence the degradation mechanism, potentially through decarboxylation at higher temperatures.

Based on computational studies of similar small molecule trithiocarbonates, the decomposition can proceed through several pathways.[5] For this compound, a likely initial step is the elimination of carbon disulfide (CS₂), a relatively stable molecule.

Caption: Proposed thermal degradation pathway.

The initial degradation is likely to yield carbon disulfide and a thioether dicarboxylic acid intermediate. Upon further heating, this intermediate would likely undergo decarboxylation and further fragmentation into smaller sulfur-containing organic molecules and ultimately a small amount of char. The identification of these specific products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This compound exhibits moderate thermal stability, with a melting point in the range of 170-175 °C, followed by decomposition at higher temperatures. The degradation is initiated by the cleavage of the thermally labile C-S bonds of the trithiocarbonate group. Researchers using this RAFT agent should be mindful of its thermal limits, especially when planning polymerization reactions at elevated temperatures for extended periods, as degradation of the control agent can affect the outcome of the polymerization. The data and protocols presented in this guide serve as a valuable resource for ensuring the effective and reliable application of this compound in the synthesis of advanced polymeric materials. Further studies employing techniques like Py-GC-MS are warranted to fully elucidate the specific degradation products and refine the proposed degradation mechanism.

References

Introduction to Bis(carboxymethyl) trithiocarbonate in RAFT Polymerization

An In-depth Technical Guide to the Reactivity of Bis(carboxymethyl) trithiocarbonate (B1256668) with Different Monomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of bis(carboxymethyl) trithiocarbonate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to assist researchers in predicting and controlling the polymerization of various monomer classes, a critical aspect in the synthesis of well-defined polymers for drug delivery and other advanced applications.

This compound is a symmetrical trithiocarbonate CTA that offers the advantage of introducing carboxylic acid groups at both ends of the polymer chain. This terminal functionality is particularly valuable for subsequent bioconjugation, surface immobilization, and the development of pH-responsive drug delivery systems.[1][2] Its effectiveness in controlling the polymerization of a wide range of monomers makes it a versatile tool for creating polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

The general structure of this compound is shown below:

This guide will delve into its reactivity with key monomer families, providing available quantitative data, detailed experimental protocols, and visual aids to illustrate the underlying mechanisms and workflows.

Reactivity with Different Monomer Classes

The efficacy of a RAFT agent is highly dependent on the nature of the monomer being polymerized. This compound has demonstrated good control over the polymerization of "more activated monomers" (MAMs) such as acrylates, methacrylates, and styrenics, as well as some "less activated monomers" (LAMs) like N-vinylpyrrolidone.

Acrylates

Trithiocarbonates are generally excellent CTAs for the polymerization of acrylates, providing good control and minimal retardation.[3] The polymerization of monomers like n-butyl acrylate (B77674) and methyl acrylate using similar trithiocarbonates proceeds in a controlled manner, with molecular weight increasing linearly with conversion and low dispersity values.[3][4]

Methacrylates

The polymerization of methacrylates, such as methyl methacrylate (B99206) (MMA), using symmetrical trithiocarbonates can sometimes exhibit less ideal behavior compared to acrylates.[5][6] However, studies using structurally similar CTAs have shown that well-defined polymers can be obtained under optimized conditions.[7][8] Control over the polymerization of methacrylic monomers is achievable, leading to low dispersity values.[5]

Styrenics

The RAFT polymerization of styrene (B11656) mediated by trithiocarbonate agents generally proceeds in a controlled manner, yielding polymers with predictable molecular weights and narrow distributions.[9][10][11] Kinetic studies show a linear increase in molecular weight with monomer conversion.[9]

N-Vinylpyrrolidone (NVP)

This compound has been successfully used for the controlled polymerization of N-vinylpyrrolidone (NVP), a less activated monomer.[12][13] This allows for the synthesis of well-defined, homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers with molar masses ranging from 550 to 5800 g/mol and dispersities between 1.01 and 1.48.[12]

Acrylamides

Trithiocarbonates are effective CTAs for the polymerization of acrylamides, such as N,N-dimethylacrylamide (DMAc).[14][15][16] The polymerization is typically well-controlled, leading to polymers with narrow molecular weight distributions.[16] this compound, being a bifunctional CTA, has been utilized in RAFT step-growth polymerization of bis-acrylamides, demonstrating its utility in producing linear polymers while suppressing crosslinking.[14][17]

Data Presentation

The following tables summarize the available quantitative data for the RAFT polymerization of various monomers with this compound and structurally similar trithiocarbonates.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone with this compound

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | 20:1:0.33 | 3 | >99 | 550 | 1.01 |

| 2 | 40:1:0.33 | 3 | >99 | 1100 | 1.15 |

| 3 | 60:1:0.33 | 3 | >99 | 2300 | 1.25 |

| 4 | 80:1:0.33 | 3 | >99 | 3500 | 1.35 |

| 5 | 100:1:0.33 | 3 | >99 | 5800 | 1.48 |

Data extracted from a study on homotelechelic PVP oligomers.[12]

Table 2: RAFT Polymerization of Styrene with S,S'-Dibenzyl Trithiocarbonate (a similar symmetrical TTC)

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | 200:1:0.2 | 16 | 65 | 17,200 | 1.19 |

| 2 | 100:1:0.2 | 20 | 38 | 13,900 | 1.06 |

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Table 3: RAFT Polymerization of Methyl Acrylate with a Trithiocarbonate CTA

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | 200:1:0.5 | 4 | 85 | 18,500 | 1.10 |

| 2 | 400:1:0.5 | 4 | 82 | 35,000 | 1.12 |

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Table 4: RAFT Polymerization of Methyl Methacrylate with a Symmetrical Trithiocarbonate

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 1 | 200:1:0.2 | 24 | 85 | 18,000 | 1.17 |

| 2 | 100:1:0.2 | 24 | 90 | 9,500 | 1.13 |

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Experimental Protocols

This section provides a detailed experimental protocol for the RAFT polymerization of N-vinylpyrrolidone using this compound. This protocol can be adapted for other monomers with appropriate adjustments to the reaction conditions.

Materials

-

Monomer (e.g., N-vinylpyrrolidone)

-

This compound (CTA)

-

Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), AIBN)

-

Solvent (e.g., 1,4-dioxane)

-

Stir bar

-

Schlenk flask

-

Nitrogen or Argon source

-

Oil bath

General Procedure for RAFT Polymerization of N-Vinylpyrrolidone

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the monomer (e.g., N-vinylpyrrolidone, 20-100 eq.), and the initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), 0.33 eq.).

-

Add the appropriate volume of solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration.

-

Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified reaction time (e.g., 3 hours).

-

To monitor the polymerization kinetics, aliquots can be withdrawn at different time intervals using a degassed syringe and analyzed by ¹H NMR to determine monomer conversion.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.

Mandatory Visualization

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process.

Caption: The core mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

This diagram outlines the general experimental workflow for performing a RAFT polymerization.

Caption: A typical experimental workflow for RAFT polymerization.

Conclusion

This compound is a highly effective and versatile RAFT agent for the synthesis of well-defined polymers with terminal carboxylic acid functionality. Its compatibility with a broad range of monomers, including both more and less activated systems, makes it a valuable tool for researchers in drug development and materials science. This guide has provided an overview of its reactivity, along with key quantitative data and experimental protocols to facilitate its use in the laboratory. Further optimization of reaction conditions for specific monomer systems will enable the precise synthesis of advanced polymeric materials for a variety of applications.

References

- 1. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dl.uncw.edu [dl.uncw.edu]

- 4. Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.utwente.nl [research.utwente.nl]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. RAFT step-growth polymerization of bis-acrylamides and their facile degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Architect's Tool: Bis(carboxymethyl) Trithiocarbonate in Precision Polymer Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the realm of advanced polymer chemistry, the quest for precise control over polymer architecture is paramount. The ability to dictate molecular weight, dispersity, and functionality is crucial for tailoring materials to specific, high-performance applications, particularly in the biomedical and pharmaceutical fields. Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT) has emerged as a key enabling molecule in this pursuit. As a highly efficient and versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, BCMT provides a robust platform for the synthesis of well-defined polymers with complex architectures. This technical guide delves into the core principles of BCMT-mediated RAFT polymerization, offering a comprehensive overview of its role in controlling polymer architecture, detailed experimental protocols, and insights into its application in areas such as drug delivery.

Core Principles: The Role of Bis(carboxymethyl) Trithiocarbonate in RAFT Polymerization

This compound is a symmetrical trithiocarbonate-based CTA. Its chemical structure, featuring two carboxylic acid functionalities, makes it particularly suitable for the synthesis of telechelic polymers, where both chain ends are functionalized.[1][2] This symmetrical nature ensures that polymer chain growth occurs in two directions from the central trithiocarbonate group, leading to polymers with a CTA moiety at the center of the chain.[3]

The carboxylic acid end-groups offer several advantages. They can be readily modified post-polymerization, allowing for the conjugation of biomolecules, targeting ligands, or other functional moieties, which is of significant interest in drug delivery and diagnostics.[4][5] Furthermore, these hydrophilic end-groups can impart amphiphilic properties to the resulting polymers, influencing their self-assembly behavior in aqueous environments.

The primary function of BCMT in RAFT polymerization is to mediate the polymerization process in a controlled or "living" manner. This control is achieved through a degenerative chain transfer mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[6] Trithiocarbonates like BCMT are known for their high stability and are less prone to hydrolysis and oxidation compared to other RAFT agents like xanthates, making them suitable for a wider range of polymerization conditions.[1][2]

Controlling Polymer Architecture with BCMT

The versatility of BCMT as a CTA allows for the synthesis of a variety of polymer architectures:

-

Linear Homotelechelic Polymers: The symmetrical nature of BCMT is ideal for creating linear polymers with functional groups at both ends.[1][2] This is achieved in a single polymerization step.

-

Block Copolymers: By using a BCMT-derived polymer as a macro-CTA, different monomers can be sequentially added to synthesize well-defined AB, ABA, or multiblock copolymers.[3][7][8][9][10] This control over block sequence is critical for creating materials with specific phase-separated morphologies and functionalities.

-

Star Polymers: While less direct than specialized multi-arm RAFT agents, star-like architectures can be approached using BCMT-derived polymers in "grafting-from" or "grafting-to" strategies. More complex star polymer synthesis often involves multifunctional core molecules.[11][12][13]

-

Hydrogels: The carboxylic acid functionalities on BCMT-synthesized polymers can be used as crosslinking points to form hydrogels.[14][15][16][17][18] These hydrogels can be designed to be responsive to stimuli such as pH, making them attractive for controlled drug release applications.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing this compound in RAFT polymerization, showcasing its effectiveness in controlling polymer properties.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP) using this compound

| Entry | [NVP]:[BCMT]:[Initiator] | Initiator | Solvent | Temp (°C) | Time (h) | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| 1 | 20:1:0.33 | VA-501 | 1,4-Dioxane | 80 | 3 | 550 - 5800 | 1.01 - 1.48 | [1][2] |

Table 2: Synthesis of Various Polymers using Trithiocarbonate RAFT Agents

| Polymer | Monomer | CTA | Initiator | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| Polystyrene | Styrene | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | - | - | < 1.2 | [3] |

| Poly(methyl acrylate) | Methyl Acrylate | bis(dimethylacetic acid)trithiocarbonate | - | 65,500 | 1.06 | [3] |

| Poly(N-vinylpyrrolidone) | N-vinylpyrrolidone | Trithiocarbonate | - | 15,000 - 21,000 | 2.13 - 2.16 | [2] |

Detailed Experimental Protocols

1. Synthesis of Homotelechelic Poly(N-vinylpyrrolidone) (PVP) [1][2]

-

Materials:

-

This compound (BCMT)

-

N-vinylpyrrolidone (NVP)

-